Synthesis and Characterization of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole: A Technical Guide
Synthesis and Characterization of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole. This molecule, identified by the CAS number 118183-92-9 and possessing the molecular formula C₉H₇BrN₂O, is a member of the 1,2,4-oxadiazole class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] This guide details a plausible synthetic route, expected characterization data, and potential applications in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole is presented in the table below.
| Property | Value |
| CAS Number | 118183-92-9[3] |
| Molecular Formula | C₉H₇BrN₂O[3] |
| Molecular Weight | 239.07 g/mol [3] |
| Alternate Name | 1-Bromo-4-(5-methyl-1,2,4-oxadiazol-3-yl)benzene[3] |
Synthesis Protocol
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is commonly achieved through the cyclization of an acylated amidoxime intermediate.[1][4] A widely employed method involves the reaction of an amidoxime with a carboxylic acid anhydride.[5] The following protocol describes a plausible and efficient method for the synthesis of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole from 4-bromobenzamidoxime and acetic anhydride.
Experimental Protocol: Synthesis of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole
Materials:
-
4-bromobenzamidoxime
-
Acetic anhydride
-
Pyridine (optional, as a catalyst)
-
Ethanol
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
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Acylation: In a round-bottom flask, dissolve 4-bromobenzamidoxime (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.
-
Add acetic anhydride (1.1 equivalents) dropwise to the solution while stirring at room temperature. The reaction is typically exothermic.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).
-
Cyclization: The acylated intermediate can be cyclized in situ by heating the reaction mixture. Gently reflux the solution for 2-4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole.
Characterization Data
The structural elucidation of the synthesized 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole is confirmed through various spectroscopic techniques. The expected data from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| δ (ppm) | Assignment |
| ~8.0 (d, 2H) | Ar-H (ortho to oxadiazole) |
| ~7.7 (d, 2H) | Ar-H (ortho to Br) |
| ~2.5 (s, 3H) | -CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~1610 | C=N stretch (oxadiazole ring) |
| ~1580 | C=C stretch (aromatic ring) |
| ~1450 | C-H bend (methyl) |
| ~1250 | C-O-C stretch (oxadiazole ring) |
| ~1070 | C-Br stretch |
| ~900-650 | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
| m/z | Assignment |
| 238/240 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Br) |
| 183/185 | [M - CH₃CN]⁺ |
| 155/157 | [C₆H₄Br]⁺ |
| 102 | [C₆H₄CN]⁺ |
| 76 | [C₆H₄]⁺ |
Potential Applications in Drug Discovery
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[6][7] Although specific biological data for 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole is not extensively reported, its structural features suggest potential for development in several therapeutic areas. The 4-bromophenyl moiety is a common substituent in bioactive molecules and can influence properties such as metabolic stability and receptor binding.[1]
The logical relationship of this compound to potential drug discovery applications, based on the known activities of the 1,2,4-oxadiazole class, is illustrated in the diagram below.
This guide serves as a foundational resource for researchers interested in the synthesis and further investigation of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole. The provided protocols and data can facilitate its preparation and characterization, paving the way for future studies to explore its potential as a novel therapeutic agent.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. scbt.com [scbt.com]
- 4. ijpsm.com [ijpsm.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
